Glybenclamide Potassium Salt
Description
Glybenclamide Potassium Salt (Glibenclamide K⁺; C₂₃H₂₈ClN₃O₅S·K) is a sulfonylurea derivative primarily used as an antidiabetic agent to stimulate insulin secretion by inhibiting ATP-sensitive potassium (KATP) channels in pancreatic beta cells . It is also recognized for its anti-inflammatory properties, specifically inhibiting the NLRP3 inflammasome by increasing intracellular K⁺ levels through KATP channel closure .
Properties
IUPAC Name |
potassium;5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O5S.K/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29);/q;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJMFLAYIQKSQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClKN3O5S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Organic Synthesis from 2-Aminoethylbenzene
The synthesis begins with 2-aminoethylbenzene, proceeding through five stages:
Step 1: Amido Protection
2-Aminoethylbenzene reacts with trichloroacetic anhydride in tetrahydrofuran (THF) at 0–5°C, yielding 2,2,2-trifluoro-N-(2-phenethyl)acetamide. This step introduces a trifluoroacetyl group to protect the amine, minimizing side reactions.
Step 2: Sulfonation
The protected amine undergoes sulfonation with chlorosulfonic acid at 0–5°C, forming 4-[2-(2,2,2-trifluoroacetylamino)ethyl]benzenesulfonyl chloride. Controlled temperature prevents degradation.
Step 3: Sulfuryl Amine Formation
Reaction with ammonia in acetone produces 4-(2-aminoethyl)benzenesulfonamide. Sequential recrystallization with hydrochloric acid (2–3N) and potassium hydroxide (2–3N) removes impurities, achieving >98% purity.
Step 4: Amidatioon
5-Chloro-O-anisic acid activates with N,N'-carbonyldiimidazole, then couples with the sulfonamide intermediate in the presence of triethylamine. This forms 4-[2-(2-methoxy-5-chlorobenzamido)ethyl]benzenesulfonamide.
Step 5: Potassium Salt Formation
Cyclohexyl isocyanate reacts with the sulfonamide in THF, using potassium hydroxide as the acid-binding agent. Crown ether catalysts enhance reactivity, yielding this compound after refluxing.
Table 1: Key Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield | Purity |
|---|---|---|---|---|
| 1 | Trichloroacetic anhydride, THF | 0–5°C | 89% | 95% |
| 2 | Chlorosulfonic acid | 0–5°C | 78% | 93% |
| 3 | NH₃, HCl/KOH recrystallization | RT | 82% | 98% |
| 5 | KOH, crown ether | Reflux | 75% | 97% |
Purification and Recrystallization Techniques
Methanol-Ammonia Recrystallization
Crude glybenclamide dissolves in methanol at pH 8.0–9.0 (adjusted with ammonia), followed by dropwise glacial acetic acid addition to pH 6.0–7.0. Cooling to 5°C induces crystallization, yielding 83–85.5% pure product with <0.25% impurities. This method avoids introducing new contaminants, as acetic acid and ammonia evaporate readily.
Solvent Optimization for Large-Scale Production
Ethanol-water mixtures (3:1 v/v) achieve 91% recovery during recrystallization, while acetone-hexane systems (1:2) reduce residual solvents to <50 ppm.
Table 2: Recrystallization Solvent Efficacy
| Solvent System | Yield | Impurities | Residual Solvent |
|---|---|---|---|
| Methanol-NH₃/CH₃COOH | 85% | 0.25% | <100 ppm |
| Ethanol-Water | 91% | 0.18% | <30 ppm |
| Acetone-Hexane | 88% | 0.22% | <50 ppm |
Analytical Validation and Quality Control
High-Performance Liquid Chromatography (HPLC)
A reversed-phase C18 column with acetonitrile-phosphate buffer (pH 3.0, 65:35 v/v) resolves this compound at 6.2 min (λ = 230 nm). The method demonstrates linearity (r² = 0.999) across 50–150 µg/mL, with LOD and LOQ of 0.1 µg/mL and 0.3 µg/mL, respectively.
Stability Under Accelerated Conditions
Formulations stored at 40°C for 90 days show ≤2% degradation, confirming thermal stability. Photodegradation studies under UV light (254 nm) reveal 5% decomposition over 48 hours, necessitating amber packaging.
Comparative Analysis of Industrial vs. Laboratory Methods
Industrial-scale processes prioritize cost efficiency, using methanol recrystallization (83% yield) over ethanol-water (91%) due to lower solvent costs. Laboratories favor crown ether-catalyzed synthesis for higher purity (97%) despite 10–15% higher reagent expenses .
Chemical Reactions Analysis
Types of Reactions: Glybenclamide Potassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert glybenclamide derivatives into their corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylurea moiety, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various glybenclamide derivatives with modified sulfonylurea groups.
Scientific Research Applications
Diabetes Management
- Primary Use : Glybenclamide is primarily prescribed for the treatment of type 2 diabetes mellitus. It stimulates insulin secretion from the pancreas, effectively lowering blood glucose levels.
- Dosage : The typical starting dose ranges from 0.75 mg to 10 mg daily, depending on patient needs and response to therapy .
Anti-Inflammatory Effects
Recent studies have highlighted glybenclamide's potential in reducing inflammation across various systems:
- Central Nervous System (CNS) : Glybenclamide has demonstrated protective effects against neuroinflammation and improved outcomes in CNS injuries by inhibiting Sur1-Trpm4 channels and reducing proinflammatory mediators such as TNF-α and IL-1β .
- Respiratory and Cardiovascular Systems : The drug has shown efficacy in conditions involving ischemia-reperfusion injury and septic shock by modulating vascular smooth muscle responses and inflammatory processes .
Renal Applications
Glibenclamide has been investigated for its effects on renal function:
- Toxicity Studies : Research indicates that high concentrations of glibenclamide can deplete ATP levels in renal proximal tubular cells, leading to mitochondrial dysfunction. This effect necessitates careful monitoring when used in patients with renal impairment .
Case Study 1: Neuroprotection
A study examining the effects of glibenclamide on lipopolysaccharide-treated microglial cells found that it inhibited the activation of inflammatory pathways, restoring neural precursor cell activity and decreasing harmful cytokine production. This suggests potential applications in neurodegenerative diseases where inflammation plays a critical role .
Case Study 2: Diabetes Management
A long-term study involving patients with type 2 diabetes reported significant improvements in serum sodium and potassium levels following glybenclamide treatment, indicating its systemic effects beyond glucose control .
Table 1: Summary of Glybenclamide Applications
Mechanism of Action
Glybenclamide Potassium Salt exerts its effects by inhibiting ATP-sensitive potassium channels (K_ATP channels) in pancreatic beta cells. This inhibition leads to cell membrane depolarization, opening voltage-dependent calcium channels, and resulting in increased intracellular calcium levels. The elevated calcium levels trigger the exocytosis of insulin-containing granules, thereby increasing insulin secretion . Additionally, glybenclamide has been shown to act on microvessels to reduce edema formation and secondary hemorrhage in the central nervous system .
Comparison with Similar Compounds
Key Data Tables
Table 1: Physicochemical Comparison of Glibenclamide Salts
Table 2: Functional Comparison with KATP Modulators
Research Findings and Contradictions
- Metabolic Syndrome : Glybenclamide exhibits variable sensitivity in pancreatic beta cells (subpopulations Gly1/Gly2), suggesting heterogeneous responses compared to other sulfonylureas .
- Tissue Specificity : In bladder tissue, Glybenclamide fails to inhibit H₂S-induced relaxation, unlike TEA or BaCl₂ .
- Off-Target Effects : Glybenclamide inhibits DNA methyltransferases (DNMTs), a unique property absent in most sulfonylureas .
Biological Activity
Glybenclamide potassium salt, commonly known as glyburide, is a sulfonylurea medication primarily used to treat type 2 diabetes. It functions by stimulating insulin secretion from pancreatic beta cells and has additional biological activities that impact various physiological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects, and potential adverse effects.
Glybenclamide acts primarily as an antagonist of ATP-sensitive potassium (K_ATP) channels. These channels are crucial in regulating insulin secretion in response to glucose levels. By inhibiting these channels, glybenclamide causes depolarization of the beta-cell membrane, leading to increased calcium influx and subsequent insulin release.
- K_ATP Channel Composition : The K_ATP channel is composed of four pore-forming subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits, which work together to control potassium ion flow across cell membranes .
1. Antidiabetic Effects
Glybenclamide is effective in lowering blood glucose levels in patients with type 2 diabetes. It enhances insulin secretion and improves glycemic control.
2. Anti-inflammatory Properties
Recent studies indicate that glybenclamide exhibits anti-inflammatory effects across various models:
- Respiratory Diseases : In models of bronchopulmonary dysplasia, glybenclamide reduced markers of inflammation such as IL-1β and neutrophil infiltration .
- Urological Conditions : In cystitis models, it decreased bladder mucosal edema and neutrophil infiltration .
- Cardiovascular Protection : Glybenclamide has shown protective roles in ischemia-reperfusion injury by modulating inflammatory responses .
3. Neuroprotective Effects
Glybenclamide may also exert neuroprotective effects by inhibiting K_ATP channels in the central nervous system (CNS), potentially protecting against neurodegenerative diseases .
Table 1: Summary of Glybenclamide's Biological Activities
| Study Focus | Model/Subject | Key Findings |
|---|---|---|
| Anti-inflammatory effects | Bronchopulmonary dysplasia mice | Reduced IL-1β levels and neutrophil counts |
| Urological inflammation | Cystitis rat model | Decreased mucosal edema and inflammatory cell infiltration |
| Cardiovascular protection | Ischemia-reperfusion injury | Modulated inflammatory responses |
| Neuroprotection | CNS models | Inhibition of K_ATP channels leads to neuroprotection |
Adverse Effects and Toxicity
While glybenclamide is generally well-tolerated, it can cause hypoglycemia as a significant adverse effect due to its mechanism of action on insulin secretion. Other potential side effects include gastrointestinal disturbances and allergic reactions. Long-term use may also lead to weight gain, which is a concern for diabetic patients.
Liver Toxicity
Research indicates that glybenclamide may have implications for liver function, particularly concerning its metabolism and potential hepatotoxicity when used alongside other medications . Understanding the mode-of-action pathways related to liver toxicity is essential for evaluating the safety profile of glybenclamide.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
